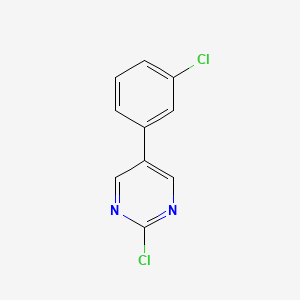

2-chloro-5-(3-chlorophenyl)Pyrimidine

Description

Properties

IUPAC Name |

2-chloro-5-(3-chlorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-3-1-2-7(4-9)8-5-13-10(12)14-6-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKPVWSCJCGWOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=C(N=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Halogenation of Pyrimidine Precursors

The chlorination of pyridine and pyrimidine derivatives under UV light or in the presence of chlorine gas in inert solvents is a classical method to introduce chlorine atoms at specific positions on the ring. For example, 3-methylpyridine can be chlorinated in liquid phase with chlorine under ultraviolet light to yield chlorinated intermediates such as 2-chloro-5-trichloromethylpyridine, which can be further transformed into related chloropyridine derivatives.

Key reaction conditions include:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chlorination of 3-methylpyridine | Chlorine gas, UV light, inert solvent (e.g., carbon tetrachloride) | Liquid phase; selective chlorination |

| Fluorination of trichloromethyl derivatives | Antimony trifluoride or hydrogen fluoride, autoclave, 120-200°C | Conversion to trifluoromethyl compounds possible |

This method demonstrates the feasibility of selective halogenation on pyridine rings but is more commonly applied to pyridine than pyrimidine.

Suzuki Cross-Coupling Reaction for Aryl Substitution

A widely used modern method to prepare 2-chloro-5-(3-chlorophenyl)pyrimidine involves Suzuki-Miyaura cross-coupling between a chloropyrimidine and an arylboronic acid derivative. For instance, coupling 2,4-dichloropyrimidine with 3-chlorophenylboronic acid selectively occurs at the 4-chloro position, leaving the 2-chloro substituent intact.

The general procedure includes:

- Use of palladium catalysts under typical Suzuki coupling conditions.

- Selective coupling at the 4-position of 2,4-dichloropyrimidine.

- Isolation of 2-chloro-5-(3-chlorophenyl)pyrimidine as a key intermediate.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Starting material | 2,4-Dichloropyrimidine | Commercially available |

| Arylboronic acid | 3-Chlorophenylboronic acid | Provides 3-chlorophenyl group |

| Catalyst | Palladium-based catalyst (e.g., Pd(PPh3)4) | Facilitates cross-coupling |

| Solvent | Commonly aqueous-organic mixtures (e.g., dioxane/water) | Compatible with base |

| Base | Potassium carbonate or similar | Neutralizes acid byproducts |

| Temperature | 80–100 °C | Optimizes reaction rate |

| Selectivity | Coupling occurs at 4-position, sparing 2-chloro | Enables isolation of desired compound |

This method is advantageous for its regioselectivity, moderate reaction conditions, and good yields (46%–75% for related derivatives).

Alternative Synthetic Routes via Picolinic Acid Derivatives

Some patents describe methods starting from 5-(3-chlorophenyl)-2-cyano-3-chloropyridine to prepare related chlorinated pyridine derivatives by sequential reactions involving:

- Alkali-mediated hydrolysis to 5-(3-chlorophenyl)-3-hydroxy-pyridine carboxamide.

- Acid treatment and esterification to form methyl esters.

- Amination with glycine under nitrogen atmosphere.

Although these methods are focused on phenylpyridine compounds rather than pyrimidines, they demonstrate relevant strategies for introducing chlorophenyl groups onto nitrogen-containing heterocycles with high purity and yield.

Comparative Table of Preparation Methods

Analytical and Process Considerations

Purity and Yield : Suzuki coupling routes typically afford high purity and good yields for the 2-chloro-5-(3-chlorophenyl)pyrimidine intermediate, making them preferable for pharmaceutical applications.

Reaction Conditions : Chlorination methods require careful control of UV exposure and solvent choice to minimize by-products. Cross-coupling reactions require inert atmosphere and palladium catalysts.

Scalability : The Suzuki coupling method is widely adopted in industry due to its scalability and reproducibility, while chlorination under UV light is more suited for small-scale or specialty synthesis.

Environmental and Safety Aspects : Use of palladium catalysts and organic solvents necessitates proper waste management. Chlorination reactions involving chlorine gas and UV light require stringent safety measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(3-chlorophenyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Formation of substituted pyrimidine derivatives.

Oxidation Reactions: Formation of pyrimidine oxides.

Reduction Reactions: Formation of reduced pyrimidine derivatives.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-chloro-5-(3-chlorophenyl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrimidine derivatives with biological targets.

Chemical Synthesis: It is employed as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-chloro-5-(3-chlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Chlorophenyl vs. Benzyl Substitutions

- CK2 Inhibitors : Replacement of the 3-chlorophenyl group in CX-4945 (a kinase inhibitor) with a benzyl ring resulted in a naphthyridine-based probe (IC50 = 3 nM for CK2). The 3-chlorophenyl group in the parent compound likely contributes to hydrophobic interactions with the kinase's active site, whereas the benzyl substitution may enhance selectivity .

- Anticancer Activity: Ethyl-4-(3-chlorophenyl)-tetrahydropyrimidine derivatives (e.g., 10b in ) exhibit moderate anticancer activity against HepG2 cells. The 3-chlorophenyl group here improves cytotoxicity compared to non-halogenated analogs, suggesting halogenation enhances tumor cell penetration .

Positional Effects of Chlorine

- NF-κB/AP-1 Inhibitors : In compound 1 (), the 2-chloro and 4-trifluoromethyl groups on pyrimidine are critical for transcription factor inhibition. Replacing the 2-chloro with fluorine retained activity, but other substitutions (e.g., methyl) abolished it, highlighting the importance of electronegative groups at position 2 .

Physicochemical and Spectroscopic Properties

Molecular Weight and Lipophilicity

- 2-Chloro-5-(tert-butyl)pyrimidine (MW = 170.64 g/mol, ) has lower molecular weight and higher lipophilicity (due to tert-butyl) compared to 2-chloro-5-(3-chlorophenyl)pyrimidine (estimated MW ~215.66 g/mol). The tert-butyl group may reduce solubility but improve membrane permeability .

Spectroscopic Signatures

- IR/NMR Data : The 3-chlorophenyl group in compounds like 4e () shows characteristic C-Cl stretching at ~730 cm⁻¹ and aromatic proton signals at δ 7.59–7.85 ppm in ¹H-NMR. Similar features are expected for 2-chloro-5-(3-chlorophenyl)pyrimidine .

- Melting Points : 5-(3-Chlorophenyl)-tetrazolo-pyrimidine (5j , ) has a melting point of 214–216°C, reflecting high crystallinity due to halogenated aryl groups. This suggests that 2-chloro-5-(3-chlorophenyl)pyrimidine may also exhibit a high mp .

Electronic and Conformational Properties

- HOMO-LUMO Gaps : Theoretical studies on 2-chloro-5-(2-hydroxyethyl)pyrimidine () reveal a HOMO-LUMO gap of ~4.5 eV (B3LYP/6-311++G(d,p)), indicating moderate electron mobility. The 3-chlorophenyl group in the target compound may further reduce this gap, enhancing reactivity .

- Conformational Flexibility : In CDK inhibitors (), pyrimidine scaffolds adopt a cis conformation for hinge-binding. The 3-chlorophenyl group in 2-chloro-5-(3-chlorophenyl)pyrimidine may enforce a specific conformation, influencing target selectivity .

SAR Trends :

- Halogenation : Chlorine at position 2 or 5 enhances target affinity and metabolic stability.

- Aryl Groups : 3-Chlorophenyl improves hydrophobic interactions, while bulkier groups (e.g., benzyl) may optimize selectivity.

Biological Activity

2-Chloro-5-(3-chlorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. Pyrimidines, in general, are recognized for their roles in medicinal chemistry, exhibiting properties such as antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article focuses on the biological activity of 2-chloro-5-(3-chlorophenyl)pyrimidine, highlighting its structure-activity relationship (SAR), pharmacological profiles, and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by the nature and position of substituents on the pyrimidine ring. In the case of 2-chloro-5-(3-chlorophenyl)pyrimidine, the presence of chlorine atoms at specific positions enhances its interaction with biological targets.

Key Findings from SAR Studies

- Substituents at the 5-position significantly impact the compound's potency against various biological targets.

- The introduction of electron-withdrawing groups, such as chloro, generally increases the lipophilicity and binding affinity to target enzymes or receptors .

- Compounds with similar structures have shown varying degrees of activity against COX-2 and other inflammatory mediators, indicating that structural modifications can lead to enhanced therapeutic effects .

Anticancer Activity

Recent studies have demonstrated that 2-chloro-5-(3-chlorophenyl)pyrimidine exhibits promising anticancer properties. For instance, it has been tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed significant cytotoxic effects with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 Value (µM) | Comparison |

|---|---|---|

| MCF-7 | 6.5 | Comparable to 5-Fluorouracil (17.02 µM) |

| A549 | 4.8 | Superior to standard agents in similar studies |

These findings suggest that modifications at the 5-position can enhance anticancer activity, making it a candidate for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory potential of 2-chloro-5-(3-chlorophenyl)pyrimidine has also been investigated. In vitro assays revealed that this compound effectively inhibits COX-2 activity, with IC50 values demonstrating its potency relative to known anti-inflammatory drugs like celecoxib.

| Compound | IC50 Value (µM) |

|---|---|

| 2-Chloro-5-(3-chlorophenyl)pyrimidine | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

This indicates that the compound may serve as a viable alternative or adjunct in treating inflammatory conditions .

Case Studies

Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:

- Anticancer Efficacy : A study involving a series of pyrimidine derivatives demonstrated that compounds structurally similar to 2-chloro-5-(3-chlorophenyl)pyrimidine exhibited enhanced cytotoxicity against various cancer cell lines. Notably, modifications to the chlorophenyl group were linked to increased apoptosis in treated cells .

- Anti-inflammatory Research : Clinical evaluations have shown that compounds with similar structures effectively reduced inflammation in animal models, supporting their potential use in therapeutic applications for chronic inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 2-chloro-5-(3-chlorophenyl)pyrimidine, and how do reaction conditions influence yield?

The synthesis of 2-chloro-5-(3-chlorophenyl)pyrimidine typically involves cross-coupling reactions. A Negishi cross-coupling between a halogenated pyrimidine (e.g., 5-iodo-2-chloropyrimidine) and an organozinc reagent derived from 3-chlorophenyl groups has been optimized for scalability, avoiding chromatography by using Pd(PPh₃)₄ catalysis . Reaction solvents (e.g., DMF, THF) and bases (e.g., triethylamine) critically affect reaction rates and yields. For example, optimized protocols report yields >70% under inert atmospheres at 80–100°C .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

X-ray crystallography and NMR spectroscopy are primary methods. For pyrimidine derivatives, ¹H and ¹³C NMR resolve substituent positions (e.g., distinguishing chloro and aryl groups), while X-ray confirms dihedral angles between the pyrimidine ring and aryl substituents, critical for understanding steric effects . DFT calculations (B3LYP/6-311++G(d,p)) validate experimental geometries and predict electronic properties like HOMO-LUMO gaps, which correlate with reactivity .

Q. What are the key physicochemical properties influencing its reactivity in medicinal chemistry?

The compound’s reactivity stems from:

- Electrophilic aromatic substitution : Chlorine at position 2 activates the pyrimidine ring for nucleophilic displacement, while the 3-chlorophenyl group modulates electron density .

- Cross-coupling potential : The 5-position aryl group enables Suzuki or Buchwald-Hartwig reactions for functionalization .

- Solubility : LogP values (predicted >3.5) suggest lipophilicity, requiring DMSO or ethanol for in vitro assays .

Advanced Research Questions

Q. How do structural modifications at the 2- and 5-positions affect biological activity?

SAR studies on analogous pyrimidines reveal:

The 2-chloro group is critical for electrophilicity, while the 3-chlorophenyl moiety optimizes π-π stacking with hydrophobic enzyme pockets .

Q. What computational methods predict its interactions with biological targets?

DFT and molecular docking (e.g., AutoDock Vina) model interactions with targets like kinases or transcription factors. Key steps:

Geometry optimization : B3LYP/6-311++G(d,p) calculates charge distribution and dipole moments .

Docking validation : Compare binding poses with co-crystallized ligands (e.g., CDK2 inhibitors) to identify key residues (e.g., hinge-region hydrogen bonds) .

MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can contradictions in reported biological data (e.g., IC₅₀ variability) be resolved?

Discrepancies arise from:

- Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values. Standardize using 10 μM ATP .

- Cellular permeability : Caco-2 assays show efflux ratios >3, suggesting P-gp-mediated transport limits intracellular accumulation .

- Metabolic instability : LC-MS identifies N-dechlorination as a major metabolic pathway in microsomal studies .

Methodological Challenges

Q. What strategies improve crystallinity for X-ray studies of pyrimidine derivatives?

- Co-crystallization additives : Use of hexafluoroisopropanol (HFIP) reduces disorder in aryl-pyrimidine systems .

- Temperature-controlled crystallization : Slow cooling from 60°C to 4°C yields larger, higher-quality crystals .

Q. How can regioselectivity issues during functionalization be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.